
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using reagents like carboxylic acids or their derivatives.
Substitution with 3-chloro-4-methoxyphenyl Group: This step involves the substitution of the phenyl ring with the 3-chloro-4-methoxyphenyl group, typically through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide: shares structural similarities with other substituted cyclopentane carboxamides and phenyl derivatives.
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide: can be compared to compounds like N-(3-chloro-4-methoxyphenyl)-1-phenylcyclohexane-1-carboxamide and N-(3-chloro-4-methoxyphenyl)-1-phenylcyclobutane-1-carboxamide.
Uniqueness
The unique combination of the 3-chloro-4-methoxyphenyl group with the cyclopentane ring and carboxamide functionality imparts distinct chemical and biological properties to N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H20ClNO2 |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-10-9-15(13-16(17)20)21-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
Clave InChI |
DCCVLSNKHBWBKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


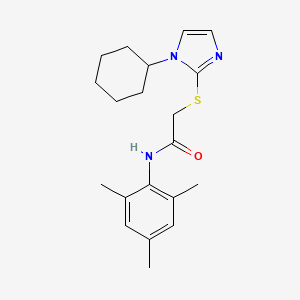
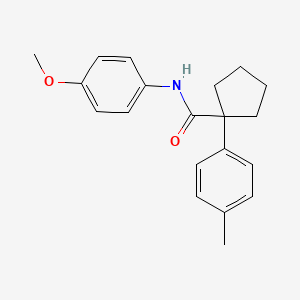
![N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B14968746.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B14968751.png)
![3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid](/img/structure/B14968752.png)
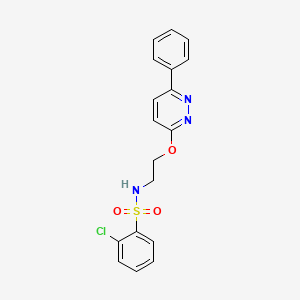
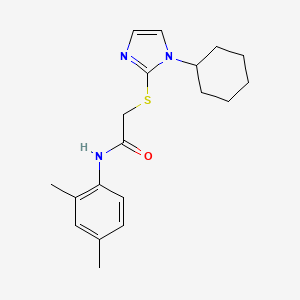
![2-(2-fluorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14968772.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968777.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14968789.png)
![N-(furan-2-ylmethyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968790.png)

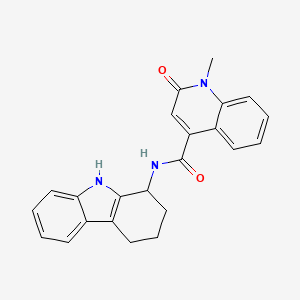
![N-(3,5-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968816.png)
